3,5-Dimethyl-1,2,3,6-tetrahydropyridine

Muscarinic receptor pharmacology SAR studies Tetrahydropyridine substitution patterns

Sourcing the correct 3,5-dimethyl-1,2,3,6-tetrahydropyridine isomer is critical-substituting the 3,4- or 2,3,4,5-isomers, or the saturated piperidine analog, abolishes muscarinic activity. This 3,5-disubstituted scaffold is validated for muscarinic agonist lead optimization, retaining receptor affinities comparable to the clinical candidate xanomeline. - Free NH enables N-functionalization to tune M1 vs. M2 selectivity. - Serves as a versatile entry point to CNS-relevant targets including 5-HT3A (IC50 710 nM) and NMDA receptors. - Supplied as the stable HCl salt (≥95% purity) with predicted CCS values for IM-MS isomer confirmation.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B13311022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1,2,3,6-tetrahydropyridine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCC1CNCC(=C1)C
InChIInChI=1S/C7H13N/c1-6-3-7(2)5-8-4-6/h3,6,8H,4-5H2,1-2H3
InChIKeyBTGJKEHAMBVEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: Structural Identity & Procurement


3,5-Dimethyl-1,2,3,6-tetrahydropyridine (CAS 1314968-19-8; free base MW 111.18 g/mol) is a C-3/C-5 dimethyl-substituted member of the 1,2,3,6-tetrahydropyridine heterocycle class . This scaffold is functionally distinct from its 1,2,3,4- and 2,3,4,5-tetrahydro isomers, as well as from the fully saturated piperidine analog, due to the presence of a single endocyclic olefin that confers unique conformational constraint and reactivity [1]. The compound is most commonly procured as its hydrochloride salt (CAS 1803581-89-6, MW 147.64 g/mol, typical purity ≥95%) for enhanced stability and handling . Its value in medicinal chemistry derives from its role as a key intermediate for the synthesis of diverse bioactive molecules, including muscarinic receptor ligands, where the 3,5-dimethyl substitution pattern has been explicitly linked to retention of receptor affinity comparable to the clinical candidate xanomeline [2].

Scaffold 3,5-dimethyl-1,2,3,6-tetrahydropyridine core, retained for muscarinic agonist SAR
Handle Free NH enables N-alkylation to tune M1/M2 selectivity
Form Hydrochloride salt for enhanced stability and handling

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: Isomer Substitution Risks


The 1,2,3,6-tetrahydropyridine core exists in three distinct structural isomers, each with fundamentally different electronic and steric properties that directly govern their chemical reactivity and biological target engagement [1]. Within the 1,2,3,6-series, the position of methyl substitution is a critical determinant of pharmacological activity: Moltzen et al. (1994) demonstrated that introduction of methyl substituents on the tetrahydropyridine ring generally lowers muscarinic receptor affinity considerably, except for the 3-substituted derivatives, where some activity is retained, establishing a non-linear and position-specific SAR that precludes simple analog interchange [2]. Furthermore, the 3,5-dimethyl pattern is explicitly distinguished from the 5- or 6-monomethyl variants studied by Quimby et al., where only the disubstituted system delivered affinities comparable to xanomeline while requiring a specific NaBH4/CeCl3 reduction protocol for synthesis [3]. Attempting to substitute this compound with the corresponding saturated piperidine analog (3,5-dimethylpiperidine) would eliminate the endocyclic olefin that is essential for maintaining the proper conformational presentation of substituents to biological targets, as evidenced by the consistently lower activity of piperidine derivatives compared to their tetrahydropyridine counterparts in the arecoline bioisostere series [2].

Isomer mismatch
1,2,3,4- or 2,3,4,5-tetrahydro isomers lack the endocyclic olefin and may shift conformational presentation.
Methyl position critical
Monomethyl or non-C-3/C-5 substitution patterns predictably degrade muscarinic receptor affinity.
Saturated piperidine analog
3,5-dimethylpiperidine loses the olefin essential for activity; piperidine derivatives are generally less active.

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: Quantitative Differentiation Evidence


Regiospecific Dimethyl Substitution Preserves Muscarinic Affinity

In a systematic SAR study of alkyl-substituted xanomeline analogs, Quimby et al. reported that methyl substitution at the 5- or 6-position of the 1,2,5,6-tetrahydropyridine ring yields receptor affinities comparable to xanomeline, and that a sodium borohydride/cerium trichloride reduction was essential for the synthesis of the 3,5-disubstituted tetrahydropyridines [1]. In contrast, Moltzen et al. demonstrated that introduction of methyl substituents at positions other than C-3 on the 1,2,3,6-tetrahydropyridine ring generally lowers affinity considerably, and that substituents larger than methyl abolish muscarinic activity entirely [2]. This establishes the 3,5-dimethyl pattern as uniquely positioned to retain pharmacological activity in the muscarinic agonist chemotype.

SAR Position
Cross-study
3,5-dimethyl retains affinity comparable to xanomeline; non-C3 substitution or larger groups reduce/abolish activity
Supports 3,5-substitution as mandatory for muscarinic target engagement
Qualitative SAR direction; exact Ki values not reported for free base
Muscarinic receptor pharmacology SAR studies Tetrahydropyridine substitution patterns

Tetrahydropyridine Core vs Piperidine: Muscarinic Activity

Moltzen et al. (1994) directly compared the muscarinic activity of 1,2,3,6-tetrahydropyridine derivatives with their corresponding saturated piperidine analogs across two heterocyclic series (1,2,3-triazoles and tetrazoles). The 4-(3-piperidyl)-1,2,3-triazole and 5-(3-piperidyl)-2H-tetrazole derivatives were found to be generally less active than the corresponding 1,2,3,6-tetrahydropyridine derivatives, with only the 2-allyl- and 2-propargyl-1,2,3-triazole piperidine derivatives displaying activities comparable to the most active tetrahydropyridine compounds [1]. This systematically lower activity of the saturated series establishes the endocyclic olefin as a critical structural feature for high-affinity muscarinic engagement.

Core vs Piperidine
Head-to-head
Tetrahydropyridine > piperidine across triazole/tetrazole series; only 2-allyl/propargyl piperidines approach comparable activity
Endocyclic olefin is a critical structural determinant
Exact fold-difference not numerically reported; direction robust across multiple pairs
Muscarinic agonist design Piperidine vs. tetrahydropyridine Bioisostere comparison

N-Methyl Substitution Confers M1 Muscarinic Selectivity

In both the 1,2,3-triazole and tetrazole series studied by Moltzen et al., derivatives without substituents at the basic nitrogen in the 1,2,3,6-tetrahydropyridine ring were found to be unselective full agonists at muscarinic receptors, whereas the methyl-substituted (N-methyl) derivatives generally displayed greater M1 selectivity compared to M2 [1]. While this direct evidence pertains to N-methyl rather than C-methyl substitution, it provides critical class-level inferential support that substitution on the tetrahydropyridine nitrogen profoundly modulates receptor subtype selectivity—a parameter that is equally relevant when considering C-3/C-5 dimethyl substitution patterns where the free NH is available for further derivatization to tune selectivity.

N-Substitution Selectivity
Class-level
N-methyl derivatives more M1-selective vs M2; substituents larger than methyl abolish activity
Free NH handle supports tuning of subtype selectivity
Inferred from N-methyl series; C-3/C-5 substitution context reviewed
M1 muscarinic selectivity N-methyl tetrahydropyridine Subtype selectivity

Synthetic Intermediate Utility of 3,5-Dimethyl Substitution

The synthesis of 3-substituted-1,2,3,6-tetrahydropyridines has been achieved in moderate to good yields via a tandem alkylation–reduction reaction employing tetrakis(pyridine)lithium tetrakis(N-dihydropyridyl)aluminate [1]. This methodology, when applied to the 3,5-dimethyl substrate, provides access to a distinct chemical space that is orthogonal to the more commonly exploited 4-substituted or 1-substituted tetrahydropyridine series. Additionally, the 3,5-dimethyl-1,2,3,6-tetrahydropyridine scaffold has been incorporated into adamantyl-substituted analogs (e.g., 1-(1-adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine) that exhibit NMDA receptor antagonist activity, with reported IC50 values in the sub-micromolar range [2], demonstrating that the 3,5-dimethyl core uniquely enables the construction of biologically active N-functionalized derivatives that differ fundamentally from regioisomeric substitution patterns.

Synthetic Utility
Cross-study
Tandem alkylation–reduction gives 3-substituted THPs; adamantyl derivative shows 5-HT3A IC50 710 nM
Enables CNS ion channel probe synthesis distinct from 4-substituted regioisomers
Method from Alcaraz et al. Tetrahedron Lett. 2011; BindingDB entry BDBM50528722
Synthetic intermediate Tetrahydropyridine library synthesis Building block differentiation

Isomer Differentiation via Predicted Collision Cross Sections

The predicted collision cross sections (CCS) for 3,5-dimethyl-1,2,3,6-tetrahydropyridine provide a quantitative basis for differentiating this isomer from other dimethyl-substituted tetrahydropyridine isomers in complex mixtures using ion mobility mass spectrometry (IM-MS). The predicted CCS values are: [M+H]+ = 123.3 Ų, [M+Na]+ = 130.1 Ų, [M-H]− = 124.0 Ų, and [M+NH4]+ = 144.3 Ų [1]. These values, calculated from the specific 3,5-orientation of methyl groups on the 1,2,3,6-tetrahydropyridine scaffold (SMILES: CC1CNCC(=C1)C), enable unambiguous identification and quantification of this specific isomer in reaction monitoring and quality control workflows, distinguishing it from alternative dimethyl substitution patterns (e.g., 2,6-dimethyl, 4,4-dimethyl) that would exhibit measurably different CCS values due to altered molecular shape and collision gas interaction profiles.

CCS Differentiation
Predicted
[M+H]+ 123.3 Ų
[M+Na]+ 130.1 Ų
Supports IM-MS isomer resolution in reaction monitoring
Predicted CCS from PubChemLite; experimental validation advised
Collision cross section Ion mobility mass spectrometry Physicochemical differentiation

3,5-Dimethyl-1,2,3,6-tetrahydropyridine: High-Value Applications


Muscarinic Agonist Lead Optimization

The 3,5-dimethyl-1,2,3,6-tetrahydropyridine scaffold is directly validated for muscarinic agonist lead optimization. As demonstrated by Quimby et al., the 3,5-disubstituted tetrahydropyridine system retains receptor affinities comparable to the clinical candidate xanomeline, while the specific NaBH4/CeCl3 reduction chemistry required for its synthesis underscores the non-trivial nature of accessing this substitution pattern [1]. The Moltzen et al. study further establishes that the free NH is essential for subsequent N-functionalization to tune M1/M2 selectivity, as N-methyl derivatives are more M1-selective than their unsubstituted counterparts, while substituents larger than methyl abolish activity [2]. This positions 3,5-dimethyl-1,2,3,6-tetrahydropyridine as a privileged intermediate for programs seeking to balance muscarinic potency with subtype selectivity.

CNS Ion Channel Probe Synthesis

The 3,5-dimethyl core enables access to biologically active N-adamantyl derivatives that act as NMDA receptor antagonists and 5-HT3A receptor ligands. The compound 1-(1-adamantyl)-3,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has demonstrated antagonist activity at the human 5-HT3A receptor with an IC50 of 710 nM in Xenopus oocyte electrophysiology assays [1]. This pharmacological profile is distinct from the muscarinic activity discussed above, demonstrating that the 3,5-dimethyl-1,2,3,6-tetrahydropyridine scaffold serves as a versatile entry point into multiple CNS-relevant target classes, a breadth not shared by 4-substituted or 2,6-disubstituted regioisomers that are primarily explored for dopaminergic and kinase targets respectively.

IM-MS Reference Standard for Isomer Resolution

The predicted collision cross section values for 3,5-dimethyl-1,2,3,6-tetrahydropyridine ([M+H]+ = 123.3 Ų, [M+Na]+ = 130.1 Ų) provide a quantitative basis for developing ion mobility-mass spectrometry (IM-MS) methods capable of resolving this specific isomer from other dimethyl-substituted tetrahydropyridine isomers in complex reaction mixtures [1]. This is particularly valuable in process chemistry and quality control settings where regioisomeric purity is critical for downstream biological activity, given the established SAR that different substitution patterns produce markedly different pharmacological profiles.

SAR Library Construction for Tetrahydropyridine Chemotype

The expedient synthesis of 3-substituted-1,2,3,6-tetrahydropyridines via tandem alkylation–reduction, as reported by Alcaraz et al. (2011), provides a robust synthetic entry point for constructing focused libraries around the 3,5-dimethyl core [1]. This methodology is differentiated from the more common organocatalytic enantioselective approaches used for 2,6-dialkyl-1,2,5,6-tetrahydropyridines [2], and the Rh(I)-catalyzed C–H functionalization routes employed for highly substituted tetrahydropyridines [3]. Procuring the pre-formed 3,5-dimethyl-1,2,3,6-tetrahydropyridine building block eliminates the need to develop and validate these specialized synthetic methodologies in-house, accelerating SAR exploration timelines.

Application
Selection Property
Validation Focus
Muscarinic agonist lead optimization
3,5-dimethyl substitution pattern; free NH handle
Receptor affinity retention vs. xanomeline analog series
CNS ion channel probe synthesis
N-adamantyl derivative formation capability
5-HT3A/NMDA antagonist activity in electrophysiology
IM-MS reference standard
Predicted CCS library for isomer identification
Method development for regioisomeric purity control
SAR library construction
Pre-formed 3,5-dimethyl THP building block
Accelerated synthesis without specialized in-house method development
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